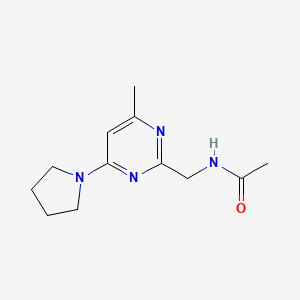

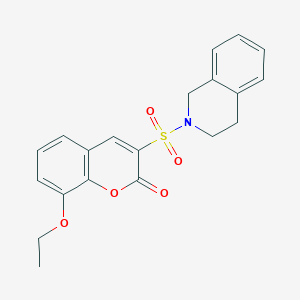

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of compounds containing a pyrrolidine ring can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to its three-dimensional (3D) structure due to the non-planarity of the ring . This phenomenon is known as “pseudorotation”. The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications

N-((N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide has been studied extensively in the past few decades and has been found to have a variety of scientific research applications. For example, it has been used as a substrate in biochemical studies, as a reagent in the synthesis of other compounds, and as a ligand for binding to proteins. It has also been used in studies of the metabolism of drugs and other compounds, as well as in studies of the structure-activity relationships of drugs and other compounds.

Mechanism of Action

The exact mechanism of action of N-((N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide is not well understood. However, it is believed that the compound binds to proteins and other molecules in the cell, and this binding is thought to be responsible for its biochemical and physiological effects.

Biochemical and Physiological Effects

N-((this compound(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the enzyme cytochrome P450 3A4, which is involved in the metabolism of drugs and other compounds. It has also been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the transmission of nerve impulses. In addition, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

N-((N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide is relatively easy to synthesize and is generally stable in aqueous solutions. This makes it an attractive compound for use in laboratory experiments. However, it is important to note that this compound is not approved for use in humans and should only be used in laboratory experiments.

Future Directions

N-((N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide has a wide range of potential future applications. For example, it could be used in the development of new drugs and other compounds, as well as in the development of new treatments for various diseases. It could also be used in the development of new methods of drug delivery, such as nanoparticles or liposomes. Additionally, it could be used in the development of new methods of diagnosing and treating various diseases. Finally, it could be used in the development of new methods of monitoring the effects of drugs and other compounds on the body.

Synthesis Methods

The synthesis of N-((N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide is relatively straightforward and can be accomplished by reacting this compound(pyrrolidin-1-yl)pyrimidin-2-yl)methyl bromide with acetamide in aqueous solution. The reaction is typically carried out at room temperature, and the product is isolated by crystallization from water or ethanol.

properties

IUPAC Name |

N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c1-9-7-12(16-5-3-4-6-16)15-11(14-9)8-13-10(2)17/h7H,3-6,8H2,1-2H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPVZWUBSCZNTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide](/img/structure/B6511233.png)

![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide](/img/structure/B6511240.png)

![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B6511241.png)

![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B6511245.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide](/img/structure/B6511250.png)

![4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[(thiophen-2-yl)methyl]butanamide](/img/structure/B6511255.png)

![N-(4-acetylphenyl)-2-({5-[(morpholin-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B6511262.png)

![6-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6511295.png)

![N-(3,5-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B6511311.png)